molecular formula C12H10BrF2NO2 B1413897 Ethyl 2-bromo-4-cyano-5-(difluoromethyl)phenylacetate CAS No. 1805594-30-2

Ethyl 2-bromo-4-cyano-5-(difluoromethyl)phenylacetate

Cat. No. B1413897
CAS RN: 1805594-30-2
M. Wt: 318.11 g/mol
InChI Key: FOOVRSDJAZQZFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-bromo-4-cyano-5-(difluoromethyl)phenylacetate is an organic compound, commonly known as BDCFPA, and is widely used in scientific research. It is a member of the phenylacetate family and is a derivative of 2-bromo-4-cyano-5-(difluoromethyl)phenylacetate. BDCFPA is a versatile compound that has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of drugs, as well as to investigate the mechanisms of action of drugs. In addition, BDCFPA has been used in laboratory experiments to study the advantages and limitations of various compounds.

Scientific Research Applications

BDCFPA has been used in a wide range of scientific research applications. It has been used to study the biochemical and physiological effects of drugs, as well as to investigate the mechanisms of action of drugs. In addition, BDCFPA has been used in laboratory experiments to study the advantages and limitations of various compounds. BDCFPA has also been used in drug development and drug discovery, as it can be used to study the effects of drugs on the body.

Mechanism of Action

The mechanism of action of BDCFPA is not fully understood. However, it is believed that BDCFPA may act as an inhibitor of certain enzymes involved in the metabolism of drugs. This inhibition may lead to increased drug absorption and increased drug effectiveness. In addition, BDCFPA may also interact with other molecules in the body, such as hormones, to affect the biochemical and physiological effects of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of BDCFPA are not fully understood. However, it is believed that BDCFPA may affect the metabolism of drugs, leading to increased drug absorption and increased drug effectiveness. In addition, BDCFPA may interact with other molecules in the body, such as hormones, to affect the biochemical and physiological effects of drugs.

Advantages and Limitations for Lab Experiments

BDCFPA has several advantages for use in laboratory experiments. It is a versatile compound that can be used to study the biochemical and physiological effects of drugs, as well as to investigate the mechanisms of action of drugs. In addition, BDCFPA is relatively inexpensive and easy to synthesize, making it an ideal compound for laboratory experiments. However, BDCFPA also has some limitations. It is not a very stable compound and can degrade over time, making it difficult to use in long-term experiments. In addition, BDCFPA can be toxic if inhaled or ingested, so it should be handled with care.

Future Directions

There are several potential future directions for BDCFPA research. One potential direction is to further investigate the biochemical and physiological effects of BDCFPA, as well as to study its potential interactions with other molecules in the body. In addition, BDCFPA could be used to study the effects of drugs on the body, as well as to investigate the mechanisms of action of drugs. Finally, BDCFPA could be used to study the advantages and limitations of various compounds for use in laboratory experiments.

properties

IUPAC Name

ethyl 2-[2-bromo-4-cyano-5-(difluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrF2NO2/c1-2-18-11(17)5-7-3-9(12(14)15)8(6-16)4-10(7)13/h3-4,12H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOVRSDJAZQZFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1Br)C#N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-4-cyano-5-(difluoromethyl)phenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-bromo-4-cyano-5-(difluoromethyl)phenylacetate
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